molecular formula C23H15NO2S B6187072 naphthalen-2-yl 10H-phenothiazine-10-carboxylate CAS No. 1041173-18-5

naphthalen-2-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B6187072
CAS No.: 1041173-18-5
M. Wt: 369.4
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Description

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate is a complex organic compound with the molecular formula C23H15NO2S. It is known for its unique structure, which combines a naphthalene moiety with a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 10H-phenothiazine-10-carboxylate typically involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) for several hours.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of naphthalen-2-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined naphthalene and phenothiazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1041173-18-5

Molecular Formula

C23H15NO2S

Molecular Weight

369.4

Purity

95

Origin of Product

United States

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